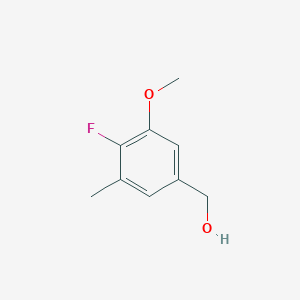

4-Fluoro-3-methoxy-5-methylbenzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-methoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6-3-7(5-11)4-8(12-2)9(6)10/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPRTZPFMCGINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Methoxy 5 Methylbenzyl Alcohol

Retrosynthetic Analysis and Precursor Identification for 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol

A retrosynthetic analysis of this compound (1) reveals several potential synthetic pathways by disconnecting the molecule at key functional groups. The most straightforward disconnection is at the benzylic carbon-oxygen bond, identifying the corresponding benzyl (B1604629) halide or other activated derivative as an immediate precursor. However, a more fundamental disconnection points to the reduction of a carbonyl group at the benzylic position. This leads to two primary precursors: 4-fluoro-3-methoxy-5-methylbenzaldehyde (B1516511) (2) and 4-fluoro-3-methoxy-5-methylbenzoic acid (3).

Further deconstruction of these aldehyde and carboxylic acid precursors involves the installation of the formyl or carboxyl group onto a substituted benzene (B151609) ring. This suggests a precursor such as 1-fluoro-2-methoxy-4-methylbenzene (4). The synthesis of this key intermediate can be envisioned from a commercially available starting material like 3-fluoro-5-methylphenol (B1307441) (5). The synthetic sequence would involve methylation of the phenolic hydroxyl group followed by the introduction of the formyl or carboxyl group.

An alternative retrosynthetic approach involves the construction of the aromatic ring with the desired substitution pattern already in place or introduced through regioselective functionalization reactions. This could involve, for example, the formylation of a pre-existing 1-fluoro-2-methoxy-4-methylbenzene or the functionalization of a brominated or iodinated analog.

Plausible Precursors Identified through Retrosynthetic Analysis:

| Precursor Compound | CAS Number | Role in Synthesis |

| 4-Fluoro-3-methoxy-5-methylbenzaldehyde | 1785229-80-2 | Direct precursor for reduction |

| 4-Fluoro-3-methoxy-5-methylbenzoic acid | 1427418-74-3 | Precursor for reduction |

| 1-Fluoro-2-methoxy-4-methylbenzene | 2338-54-7 | Key aromatic intermediate |

| 3-Fluoro-5-methylphenol | 452-78-8 | Potential starting material |

Direct Reduction Strategies for the Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reduction of the corresponding benzaldehyde (B42025) or benzoic acid derivative. These reactions typically employ metal hydride reagents and are known for their high efficiency and selectivity.

The reduction of 4-fluoro-3-methoxy-5-methylbenzaldehyde (2) to the target benzyl alcohol (1) can be readily achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective choice for this transformation. acs.org The reaction proceeds at room temperature and typically gives high yields of the desired product after a simple workup.

Alternatively, the reduction of 4-fluoro-3-methoxy-5-methylbenzoic acid (3) or its ester derivatives can be accomplished using stronger reducing agents such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This method is also highly effective but requires more stringent anhydrous conditions due to the high reactivity of LiAlH₄.

Common Reducing Agents for the Synthesis of Benzyl Alcohols:

| Reducing Agent | Substrate | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Aldehyde | Methanol or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid / Ester | Tetrahydrofuran (THF), 0°C to Room Temperature |

| Diisobutylaluminium Hydride (DIBAL-H) | Ester | THF or Toluene (B28343), Low Temperature (-78°C) |

Multi-Step Synthetic Sequences Incorporating Regioselective Functionalization of the Aromatic Ring

A plausible multi-step synthesis of this compound could commence with 3-fluoro-5-methylphenol (5). The first step would be the methylation of the phenolic hydroxyl group to form 1-fluoro-2-methoxy-4-methylbenzene (4). This can be achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

The next crucial step is the introduction of a functional group at the para-position to the fluorine atom. This can be accomplished through a formylation reaction, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Gattermann-Koch reaction (using CO and HCl with a catalyst), to yield 4-fluoro-3-methoxy-5-methylbenzaldehyde (2). nih.gov The regioselectivity of this step is guided by the ortho-, para-directing methoxy (B1213986) group and the ortho-directing methyl group, favoring substitution at the desired position. Finally, the reduction of the aldehyde, as described in the previous section, would yield the target alcohol.

An alternative strategy involves the bromination or iodination of 1-fluoro-2-methoxy-4-methylbenzene to introduce a halogen at the desired position. This halogenated intermediate can then be converted to a Grignard reagent, which upon reaction with formaldehyde, would yield this compound. google.com

Exploration of Novel Catalytic Approaches in the Preparation of this compound

Recent advances in catalysis offer innovative and potentially more sustainable routes for the synthesis of benzyl alcohols. Photocatalysis, in particular, has emerged as a powerful tool for organic transformations. For instance, the selective photocatalytic oxidation of a substituted toluene could potentially yield the corresponding benzyl alcohol, although controlling the oxidation to stop at the alcohol stage can be challenging. nih.gov More commonly, photocatalytic methods are employed for the C-C coupling reactions of benzyl alcohols or the reduction of benzaldehydes. acs.orgrsc.orgacs.org

Another area of exploration is the use of transition-metal catalysts for the direct C-H activation and functionalization of aromatic rings. While not yet specifically reported for this compound, these methods hold promise for more atom-economical synthetic routes in the future.

Furthermore, biocatalysis presents a green alternative to traditional chemical methods. The use of enzymes, such as alcohol dehydrogenases, for the reduction of benzaldehydes to benzyl alcohols can be performed in aqueous media under mild conditions, offering high selectivity and reducing the environmental impact. researchgate.netdntb.gov.ua

Comparative Analysis of Different Synthetic Routes for Efficiency and Selectivity

The choice of a synthetic route for this compound depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the importance of factors like atom economy and environmental impact.

Comparison of Synthetic Routes:

| Synthetic Route | Starting Material | Number of Steps | Key Advantages | Key Disadvantages |

| Direct Reduction | 4-Fluoro-3-methoxy-5-methylbenzaldehyde | 1 | High yield, high selectivity, simple procedure | Relies on the availability of the precursor |

| Direct Reduction | 4-Fluoro-3-methoxy-5-methylbenzoic acid | 1 | High yield | Requires a strong reducing agent and anhydrous conditions |

| Multi-step Synthesis | 3-Fluoro-5-methylphenol | 3 | Starts from a simpler, more available material | Longer route, potential for lower overall yield |

| Grignard Route | 1-Fluoro-2-methoxy-4-methylbenzene | 3 | Good control of regioselectivity | Requires handling of organometallic reagents |

The direct reduction of the corresponding aldehyde is generally the most efficient and selective route, provided the aldehyde is accessible. For larger-scale synthesis or when the aldehyde is not available, a multi-step sequence starting from a simpler phenol (B47542) is a viable, albeit longer, alternative.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.

One key aspect is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives like water, ethanol, or supercritical fluids where possible. For instance, the use of aqueous conditions for the reduction of the aldehyde using certain catalysts can significantly improve the greenness of the process.

Another important principle is the use of catalytic reagents over stoichiometric ones. The development of catalytic reductions of benzaldehydes and benzoic acids, for example, using transition metal catalysts with molecular hydrogen, would be a greener alternative to the use of metal hydride reagents, which generate significant amounts of waste.

Biocatalytic methods, as mentioned earlier, are inherently green as they operate under mild conditions in aqueous environments and are highly selective. The use of an engineered E. coli strain to produce benzyl alcohol from L-phenylalanine showcases the potential of biocatalysis for the sustainable production of aromatic alcohols. researchgate.net

Finally, photocatalytic reactions that utilize visible light as a renewable energy source are also a promising green approach. acs.orgnih.govrsc.orgacs.org The development of efficient photocatalytic systems for the synthesis of this compound could lead to more sustainable manufacturing processes.

Chemical Transformations and Reactivity Profile of 4 Fluoro 3 Methoxy 5 Methylbenzyl Alcohol

Reactions Involving the Hydroxyl Group of 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol

The hydroxyl group of this compound is a primary site for various chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution. These reactions are fundamental in modifying the alcohol for its application in the synthesis of more complex molecules.

The oxidation of benzyl (B1604629) alcohols to aldehydes and carboxylic acids is a common and crucial transformation in organic synthesis. tsijournals.comasianpubs.org For this compound, this process can be selectively controlled to yield either the corresponding aldehyde, 4-fluoro-3-methoxy-5-methylbenzaldehyde (B1516511), or the carboxylic acid, 4-fluoro-3-methoxy-5-methylbenzoic acid.

Research has shown that various oxidizing agents can be employed for this purpose. For instance, manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) is effective for the selective oxidation of benzyl alcohols to aldehydes. A specific example demonstrates the conversion of (4-fluoro-3-methoxyphenyl)methanol (B138208) to 4-fluoro-3-methoxybenzaldehyde (B144112) in high yield (85%) when refluxed with manganese dioxide. chemicalbook.com While this example does not include the methyl group, the reactivity is expected to be similar. The reaction is typically carried out under neutral conditions, which helps to prevent over-oxidation to the carboxylic acid.

To achieve the corresponding carboxylic acid, stronger oxidizing agents or different reaction conditions are necessary. The oxidation of substituted benzyl alcohols can also be achieved using reagents like quinolinium chlorochromate (QCC) or pyrazinium dichromate (PzDC). tsijournals.comasianpubs.org The kinetics and mechanism of these oxidations are often influenced by the substituents on the aromatic ring. tsijournals.comepa.gov For instance, electron-donating groups tend to accelerate the rate of oxidation. epa.gov In the case of this compound, the electron-donating methoxy (B1213986) and methyl groups would likely facilitate this reaction. A documented synthesis of 4-fluoro-3-methoxybenzoic acid involves the hydrolysis of the corresponding methyl ester using sodium hydroxide (B78521) in methanol (B129727) and water, which represents an alternative route to the carboxylic acid from a derivative of the alcohol. chemicalbook.com

Table 1: Oxidation Reactions of Substituted Benzyl Alcohols

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| (4-Fluoro-3-methoxyphenyl)methanol | Manganese dioxide | 4-Fluoro-3-methoxybenzaldehyde | 85% | chemicalbook.com |

Esterification of this compound can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst. This reaction attaches an acyl group to the oxygen of the benzylic hydroxyl group. For example, the reaction of a substituted benzyl alcohol with a benzoyl chloride derivative can form the corresponding benzoate (B1203000) ester.

Etherification involves the formation of an ether linkage. This can be achieved through various methods, including the Williamson ether synthesis, where the alcohol is first converted to its alkoxide and then reacted with an alkyl halide. Another approach is the acid-catalyzed condensation of two molecules of the alcohol to form a dibenzyl ether, or the reaction of the alcohol with another alcohol. For example, the etherification of 4-methoxybenzyl alcohol to bis(4-methoxybenzyl) ether has been demonstrated using catalysts like platinum on carbon (Pt/C) at elevated temperatures. researchgate.netscirp.org The presence of various substituents on the benzyl alcohol can influence the reaction, with both Pd/C and Pt/C catalysts showing effectiveness in the etherification of alkoxybenzyl alcohols. researchgate.netscirp.org

The benzylic position of this compound is susceptible to nucleophilic substitution reactions. researchgate.net In these reactions, the hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide, which is then displaced by a nucleophile.

For instance, treatment of the alcohol with a hydrogen halide (e.g., HBr) or a halogenating agent (e.g., SOCl₂) would convert the alcohol into the corresponding benzyl halide. This halide can then readily undergo substitution with a wide range of nucleophiles. The stability of the intermediate benzylic carbocation, which is enhanced by the electron-donating methoxy and methyl groups on the aromatic ring, facilitates these SN1-type reactions. Studies on the solvolysis of 4-methoxybenzyl chloride show that it proceeds through a carbocation intermediate. lookchem.com This indicates that this compound would likely react via a similar mechanism in nucleophilic substitution reactions under appropriate conditions.

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being directed by the existing substituents.

The reactivity of the aromatic ring towards electrophilic substitution is governed by the electronic properties of the substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating and activating groups. The methoxy group is a strong activator due to its +R (resonance) effect, which outweighs its -I (inductive) effect. The methyl group is a weak activator through its +I effect and hyperconjugation. Conversely, the fluoro (-F) group is a deactivating group due to its strong -I effect, although it has a competing, weaker +R effect.

In the context of nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing fluorine atom can facilitate the reaction, especially when there is a strong activating group for nucleophilic attack, such as a nitro group, on the ring. chegg.comnih.gov However, in the absence of such strong activating groups, SNAr reactions are generally less favorable.

For electrophilic aromatic substitution on this compound, the directing effects of the substituents determine the position of the incoming electrophile. The strongly activating methoxy group directs ortho and para. The para position to the methoxy group is occupied by the methyl group. The ortho positions are at C2 and C4. The C4 position is blocked by the fluorine atom. Therefore, electrophilic attack is most likely to occur at the C2 or C6 position. The methyl group also directs ortho and para. Its para position is occupied by the methoxy group, and its ortho positions are C2 and C6. The fluorine atom directs ortho and para, but as a deactivator, its influence is less significant than the activating groups.

Considering the combined directing effects, the most probable sites for electrophilic attack are the C2 and C6 positions. The steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.

In nucleophilic aromatic substitution, the fluorine atom is the most likely leaving group due to its high electronegativity and the presence of activating groups for nucleophilic attack. The regioselectivity of SNAr reactions on poly-substituted aromatic rings can be complex, often favoring substitution at the position most activated by electron-withdrawing groups. nih.gov

Stereoselectivity is generally not a factor in these aromatic substitution reactions unless a chiral center is introduced or already present in the attacking or leaving group.

Transformations of the Methoxy and Methyl Aromatic Substituents

The methoxy and methyl groups on the aromatic ring of this compound offer additional sites for chemical modification, further enhancing its synthetic utility.

The methoxy group (–OCH3) is generally stable but can undergo cleavage under specific conditions to yield a phenolic hydroxyl group. This transformation is significant as it opens up pathways to a new class of derivatives. Strong acids such as hydroiodic acid or Lewis acids like boron trichloride (B1173362) are commonly employed for the demethylation of anisole (B1667542) derivatives. wikipedia.org For instance, the ether linkage in anisole is known to be cleaved by these reagents to produce phenol (B47542) and methyl iodide. wikipedia.org While specific studies on this compound are not prevalent, the reactivity is expected to be analogous. A recent development in this area is the use of silicon-assisted photoredox catalysis for the dealkylation of aryl alkyl ethers, which offers a milder and more selective alternative to harsh acidic conditions. organic-chemistry.org This method has been successfully applied to complex bioactive molecules, suggesting its potential applicability to this compound for a controlled demethylation.

The methyl group (–CH3) attached to the aromatic ring is also amenable to oxidation. The benzylic position of the methyl group is activated towards oxidation due to the adjacent aromatic ring. nih.gov Common oxidizing agents like potassium permanganate (B83412) (KMnO4) under hot acidic conditions can convert the methyl group into a carboxylic acid. nih.govnih.gov This transformation would yield 4-fluoro-5-(hydroxymethyl)-3-methoxybenzoic acid, a trifunctional molecule with significant potential for further elaboration. The oxidation of substituted toluenes to their corresponding benzoic acids is a well-established industrial process, often utilizing catalyzed air-oxidation. nih.gov Mechanistically, these oxidations are believed to proceed through radical intermediates at the benzylic position. mdpi.comasianpubs.org

The following table summarizes the potential transformations of the methoxy and methyl substituents based on the reactivity of analogous compounds.

| Substituent | Transformation | Reagents and Conditions | Potential Product |

| Methoxy | Demethylation | BCl3, CH2Cl2 | 4-Fluoro-5-(hydroxymethyl)-3-methylphenol |

| Methoxy | Demethylation | HI | 4-Fluoro-5-(hydroxymethyl)-3-methylphenol |

| Methyl | Oxidation | KMnO4, H+, heat | 4-Fluoro-5-(hydroxymethyl)-3-methoxybenzoic acid |

| Methyl | Aerobic Oxidation | Co(OAc)2, NaBr, O2 | 4-Fluoro-5-(hydroxymethyl)-3-methoxybenzoic acid |

Formation of Advanced Chemical Intermediates and Complex Molecular Architectures from this compound

The reactivity of the benzylic alcohol group is central to the role of this compound as a precursor to more complex molecules. The hydroxyl group can be readily converted into a good leaving group, such as a halide, enabling a variety of nucleophilic substitution reactions.

For instance, treatment of the alcohol with a brominating agent like phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) would yield 4-Fluoro-3-methoxy-5-methylbenzyl bromide. This benzyl bromide is a highly valuable intermediate. Benzyl halides are known to undergo a wide range of reactions, including Williamson ether synthesis, formation of esters, and carbon-carbon bond-forming reactions with organometallic reagents.

While direct examples of the use of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For example, the 4-fluoro-3-methylphenyl moiety is a key component in corticotrophin-releasing factor (CRF) receptor antagonists. patsnap.com The synthesis of such molecules often involves the coupling of substituted benzyl derivatives.

A plausible synthetic route to a more complex molecule could involve the conversion of this compound to the corresponding benzyl bromide, followed by a coupling reaction. For example, a Suzuki coupling with a suitable boronic acid could be employed to form a diarylmethane derivative. The table below illustrates a hypothetical synthetic application.

| Starting Material | Intermediate | Reaction | Product |

| This compound | 4-Fluoro-3-methoxy-5-methylbenzyl bromide | Bromination (e.g., PBr3) | 4-Fluoro-3-methoxy-5-methylbenzyl bromide |

| 4-Fluoro-3-methoxy-5-methylbenzyl bromide | - | Suzuki Coupling with Phenylboronic acid | 4-Fluoro-3-methoxy-5-methyl-1,1'-biphenyl |

Mechanistic Studies of Key Chemical Reactions Involving this compound

The reactivity of this compound is governed by the electronic effects of its substituents and the nature of the reaction conditions. The fluoro, methoxy, and methyl groups exert both inductive and resonance effects, which influence the electron density of the aromatic ring and the stability of reaction intermediates.

Nucleophilic Substitution at the Benzylic Position: The conversion of the alcohol to a benzyl halide, followed by nucleophilic substitution, is a key synthetic strategy. The mechanism of these substitutions can be either SN1 or SN2, depending on the substrate, nucleophile, and solvent. For a primary benzyl alcohol like the title compound, an SN2 mechanism is generally favored, involving a backside attack by the nucleophile on the carbon bearing the leaving group. The presence of the aromatic ring stabilizes the transition state, facilitating the reaction.

The table below outlines the likely mechanistic pathways for key reactions of this compound.

| Reaction | Proposed Mechanism | Key Intermediates / Transition States | Influencing Factors |

| Oxidation of Alcohol | Hydride Transfer via Chromate Ester | Chromate ester | Electronic effects of substituents, nature of oxidant |

| Nucleophilic Substitution (of derived halide) | SN2 | Pentacoordinate transition state | Steric hindrance, strength of nucleophile, solvent polarity |

| Electrophilic Aromatic Substitution | Electrophilic Addition-Elimination | Arenium ion (Wheland intermediate) | Directing effects of substituents, nature of electrophile |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Fluoro 3 Methoxy 5 Methylbenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Fluoro-3-methoxy-5-methylbenzyl alcohol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, the methyl protons, and the hydroxyl proton.

The aromatic region is anticipated to show two signals, each corresponding to one proton. Due to the substitution pattern, these protons are not equivalent. The proton at position 6 would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and a smaller long-range coupling. The proton at position 2 would also be expected to show complex splitting. The benzylic methylene protons (CH₂OH) would typically appear as a singlet, or a doublet if coupled to the hydroxyl proton. The methoxy (OCH₃) and methyl (CH₃) groups would each present as sharp singlets. The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on concentration and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.8-7.0 | m | 2H | Ar-H |

| ~ 4.65 | s | 2H | -CH₂OH |

| ~ 3.85 | s | 3H | -OCH₃ |

| ~ 2.25 | s | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms directly bonded to electronegative atoms (oxygen and fluorine) will be deshielded and appear at a higher chemical shift (downfield). The presence of the fluorine atom will also introduce C-F coupling, which can be observed in the spectrum.

The spectrum would show signals for the six aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The carbons attached to the methoxy and hydroxymethyl groups would also be clearly identifiable, as would the methyl and methoxy carbons themselves.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 158 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 148 | C-OCH₃ |

| ~ 140 | C-CH₂OH |

| ~ 125 | C-CH₃ |

| ~ 115-120 (d) | Ar-C |

| ~ 110-115 (d) | Ar-C |

| ~ 65 | -CH₂OH |

| ~ 56 | -OCH₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would be expected to show a single signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would likely be a multiplet due to coupling with the nearby aromatic protons.

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would be used to unambiguously assign the signals for the aromatic CH groups, the benzylic CH₂, and the methyl and methoxy groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₁FO₂), HRMS would be used to confirm its exact mass. The analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure, with expected fragments arising from the loss of a hydroxyl group, a methoxy group, or cleavage of the benzyl (B1604629) C-C bond.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]+ | C₉H₁₁FO₂ | 170.0743 |

| [M-H₂O]+ | C₉H₉FO | 152.0637 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the analysis of this compound, GC provides the separation from other volatile impurities, while MS aids in the structural identification through its characteristic fragmentation pattern.

Research Findings: The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak (M⁺) at m/z 170, corresponding to its molecular weight. The fragmentation pattern is largely influenced by the benzyl alcohol moiety. A prominent fragment is expected from the loss of a hydroxyl radical (•OH), resulting in a peak at m/z 153. Another significant fragmentation pathway for benzyl alcohols is the loss of the entire hydroxymethyl group (-CH₂OH), which would lead to a fragment ion at m/z 139. The most intense peak in the spectrum, the base peak, for many benzyl alcohols is often the tropylium (B1234903) ion or a related aromatic cation. For unsubstituted benzyl alcohol, a base peak at m/z 79 is commonly observed. researchgate.netresearchgate.netstackexchange.com The presence of fluoro, methoxy, and methyl substituents on the aromatic ring will influence the relative abundance of these and other fragment ions. Derivatization with agents like perfluorooctanoyl chloride can be employed to create a higher molecular weight derivative (m/z 504), which can be useful for avoiding interference from volatile components in a complex matrix and providing a distinct molecular ion for confirmation. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 170 | [C₉H₁₁FO₂]⁺ | Molecular Ion (M⁺) |

| 153 | [C₉H₁₀FO]⁺ | Loss of •OH |

| 142 | [C₈H₇FO]⁺ | Loss of C₂H₄O |

| 139 | [C₈H₈FO]⁺ | Loss of •CH₂OH |

| 127 | [C₇H₄FO]⁺ | Loss of C₂H₅O |

| 91 | [C₇H₇]⁺ | Tropylium ion (less likely as primary due to substitution) |

Note: The relative intensities of these fragments are dependent on the GC-MS conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical intermediates.

Research Findings: For the analysis of this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) method would be the standard approach. helixchrom.com The separation can be achieved on a C18 or a phenyl-based stationary phase, which provides good retention for aromatic compounds. acs.org The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape.

When coupled with mass spectrometry, electrospray ionization (ESI) in positive mode is expected to be effective, generating the protonated molecule [M+H]⁺ at m/z 171. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 193, may also be observed. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural confirmation through collision-induced dissociation, likely leading to the loss of water (H₂O) to yield a fragment at m/z 153. LC-MS is particularly valuable for identifying and quantifying non-volatile impurities that would not be detected by GC-MS.

Table 2: Predicted LC-MS Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Ionization Mode |

| [M+H]⁺ | 171 | ESI Positive |

| [M+Na]⁺ | 193 | ESI Positive |

| [M-H]⁻ | 169 | ESI Negative |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound.

Research Findings: The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. A broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. openstax.org The aromatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹. pressbooks.pub

The C-O stretching vibration of the primary alcohol will be visible in the 1050-1000 cm⁻¹ region. The methoxy group will show a characteristic C-O-C asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The C-F stretching vibration for an aryl fluoride (B91410) typically appears as a strong band in the 1250-1100 cm⁻¹ range. Aromatic ring C=C stretching vibrations are expected to produce several peaks in the 1600-1450 cm⁻¹ region. pressbooks.pub

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Methyl/Methylene |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1100 | C-F stretch | Aryl Fluoride |

| ~1250 | C-O-C asymmetric stretch | Methoxy |

| ~1040 | C-O-C symmetric stretch | Methoxy |

| 1050-1000 | C-O stretch | Primary Alcohol |

Research Findings: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by bands arising from the substituted aromatic ring. The symmetric ring breathing mode, which is often a strong and sharp peak, will be a characteristic feature. The exact position of this band is sensitive to the substitution pattern. For substituted benzenes, this typically appears in the 1000-800 cm⁻¹ region. up.ac.za The C-H stretching vibrations of the aromatic ring and the methyl group will also be visible. In contrast to IR spectroscopy, the O-H stretching band is generally weak in Raman spectra. The C-F and C-O stretching vibrations will also give rise to Raman signals.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Predicted Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 2960-2850 | Aliphatic C-H stretch |

| 1600-1550 | Aromatic C=C stretch |

| 1000-800 | Symmetric Ring Breathing |

| ~1250 | C-O-C stretch |

| ~1200 | C-F stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Research Findings: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions in the benzene (B151609) ring. pressbooks.pub Benzene itself has a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm. quimicaorganica.orgdocbrown.info The substituents on the benzene ring (fluoro, methoxy, and methyl) will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The methoxy group, being an auxochrome, is particularly effective at shifting the primary absorption band to a longer wavelength. Therefore, it is anticipated that the main absorption maximum (λ_max) for this compound will be observed in the range of 270-290 nm. up.ac.zaresearchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Parameter | Predicted Value |

| λ_max 1 | ~220-240 nm |

| λ_max 2 | ~270-290 nm |

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstone techniques for assessing the purity of pharmaceutical intermediates.

Research Findings: A validated, stability-indicating HPLC method is essential for the quality control of this compound. A typical method would utilize a reversed-phase column (e.g., C18) with a gradient elution system, for instance, starting with a higher proportion of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile or methanol) content. This allows for the separation of the main compound from potential impurities, which may include starting materials, by-products, or degradation products. UV detection at the λ_max of the compound (around 270-290 nm) would provide good sensitivity for quantification.

GC with a flame ionization detector (FID) can also be employed for purity analysis, particularly for volatile impurities. The choice between GC and HPLC depends on the volatility and thermal stability of the potential impurities. For comprehensive purity profiling, both techniques are often utilized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For a compound such as this compound, a reverse-phase HPLC method would likely be employed.

General Methodological Approach: In a typical reverse-phase HPLC analysis, a nonpolar stationary phase (often C18 or C8) is used with a polar mobile phase. The separation of substituted benzyl alcohols is achieved based on their differential partitioning between the two phases. The presence of fluoro, methoxy, and methyl groups on the benzene ring of the target compound influences its polarity and, consequently, its retention time on the column.

A hypothetical HPLC method for this compound could involve the parameters outlined in the table below. It is important to note that these are generalized parameters and would require optimization for this specific analyte.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or Methanol and Water), potentially with a small percentage of an acid like formic acid to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector, typically at a wavelength where the aromatic ring shows maximum absorbance (e.g., 254 nm or 270 nm). |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-40 °C |

Research Findings: Specific research detailing the HPLC analysis of this compound is not readily available in the surveyed scientific literature. Studies on related compounds, such as other benzyl alcohols, demonstrate that HPLC is effective for purity assessment and quantification. chemicalbook.com For instance, the analysis of various preservatives, including benzyl alcohol, often utilizes C18 columns with acetonitrile/water mobile phases. chemicalbook.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile and thermally stable compounds. Given that this compound is a benzyl alcohol derivative, it is expected to be amenable to GC analysis, possibly after derivatization to increase its volatility.

General Methodological Approach: In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the analyte through the column. Separation is based on the compound's boiling point and its interaction with the stationary phase. For polar analytes like alcohols, derivatization (e.g., silylation) is a common practice to reduce peak tailing and improve chromatographic performance.

A prospective GC method for this compound is detailed in the table below. These parameters are illustrative and would need empirical validation.

| Parameter | Typical Condition |

| Column | A mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |

| Carrier Gas | Helium or Nitrogen at a constant flow or pressure. |

| Inlet Temperature | 250 °C |

| Oven Program | A temperature gradient, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Injection Mode | Split or splitless, depending on the concentration. |

Research Findings: A direct search for GC methods applied to this compound did not yield specific published studies. However, the GC analysis of other substituted benzyl alcohols is a well-established practice, often used for purity determination and reaction monitoring. For instance, the assay of related compounds like 2-Fluoro-4-methoxybenzyl alcohol is specified to be performed by GC. thermofisher.com

Other Advanced Analytical Methodologies for Characterization

Beyond HPLC and GC, a comprehensive characterization of this compound would necessitate the use of other advanced analytical techniques to confirm its structure and identity. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, would provide a detailed map of the molecule's framework, confirming the positions of the fluoro, methoxy, and methyl groups on the aromatic ring, as well as the benzylic alcohol moiety.

Mass Spectrometry (MS): Coupled with GC (GC-MS) or as a standalone technique, MS would provide the molecular weight of the compound and its fragmentation pattern. This information is crucial for confirming the molecular formula (C₉H₁₁FO₂) and for structural verification.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Key absorbances would be expected for the O-H stretch of the alcohol, the C-O stretch, the aromatic C=C bonds, and the C-F bond.

Elemental Analysis: This technique would determine the elemental composition (carbon, hydrogen) of the compound, providing empirical data to support the proposed molecular formula.

While the principles of these analytical techniques are well-understood, their specific application and the resulting data for this compound are not documented in the available scientific literature.

Computational and Theoretical Investigations of 4 Fluoro 3 Methoxy 5 Methylbenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. These calculations provide a detailed picture of the molecule's electronic structure and its most stable three-dimensional arrangement.

Geometry Optimization: The first step in a computational analysis is to determine the molecule's equilibrium geometry. Using a functional such as B3LYP or PBE0 combined with a suitable basis set (e.g., 6-311+G(d,p)), the geometry of this compound can be optimized to find the lowest energy conformation. rsc.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. The presence of the fluorine, methoxy (B1213986), and methyl groups on the benzene (B151609) ring influences the orientation of the hydroxymethyl group.

Electronic Structure Analysis: Once the geometry is optimized, a wealth of electronic properties can be calculated. These include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of electrons within the molecule. The electrostatic potential (ESP) surface highlights regions of positive and negative potential, indicating sites susceptible to electrophilic or nucleophilic attack. The electronegative fluorine and oxygen atoms are expected to create regions of negative potential, while the hydroxyl proton will be a site of positive potential. longdom.org

Illustrative Calculated Properties for this compound (Hypothetical Data):

| Parameter | Calculated Value (Example) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Measure of molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, including its conformational changes and interactions with its environment. nih.govacs.org

Conformational Analysis: The rotation around the C-C bond connecting the benzyl (B1604629) ring to the alcohol moiety, as well as the rotation of the hydroxyl and methoxy groups, gives rise to different conformers. MD simulations can explore the potential energy surface of this compound, identifying the most populated conformational states and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in solution or when interacting with other molecules.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with solvent molecules or other solutes. rsc.org For instance, a simulation in a box of water molecules would reveal the nature and lifetime of hydrogen bonds between the alcohol's hydroxyl group and surrounding water molecules. um.es It would also show how the hydrophobic parts of the molecule (the benzene ring and methyl group) interact with the solvent. These simulations can provide insights into the molecule's solubility and how it might orient itself at interfaces, such as a lipid bilayer. nih.govum.es

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a standard application of DFT. bmrb.io By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. These theoretical values, when compared to experimental data, can confirm the proposed structure and help assign specific peaks to individual atoms in the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. rsc.org The characteristic O-H stretching frequency of the alcohol group, typically found in the range of 3300-3400 cm⁻¹, is sensitive to hydrogen bonding and the local molecular environment. libretexts.org DFT calculations can predict this frequency, as well as the C-O stretching, C-F stretching, and various aromatic C-H bending modes. nih.gov Comparing the calculated and experimental vibrational spectra can provide detailed information about the molecule's conformation and intermolecular interactions. longdom.org

Predicted Spectroscopic Data for this compound (Illustrative):

| Spectroscopic Parameter | Predicted Value (Example) | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift | 4.5 ppm | -CH₂OH |

| ¹³C NMR Chemical Shift | 65 ppm | -CH₂OH |

| IR Vibrational Frequency | 3350 cm⁻¹ (broad) | O-H stretch |

| IR Vibrational Frequency | 1250 cm⁻¹ | C-F stretch |

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of reactions such as oxidation of the alcohol to an aldehyde or carboxylic acid, or etherification of the hydroxyl group.

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations can be used to locate and characterize transition state geometries and their corresponding energies. acs.org This information is invaluable for understanding reaction kinetics and for designing catalysts that can lower the activation energy and improve reaction efficiency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. bohrium.comresearchgate.net For analogs of this compound, QSAR studies can be employed to predict their activity based on calculated molecular descriptors.

A QSAR study would typically involve:

Data Set: A series of benzyl alcohol analogs with experimentally measured biological activity (e.g., enzyme inhibition, antibacterial activity). researchgate.net

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent or selective compounds.

Molecular Docking Studies with Potential Biological Receptors for Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smu.ac.zasemanticscholar.org If analogs of this compound are being investigated for a specific biological application, such as enzyme inhibition, molecular docking can be used to predict how these molecules bind to the active site of the target protein. researchgate.netnih.gov

The docking process involves:

Receptor and Ligand Preparation: The 3D structure of the target protein (receptor) is obtained, often from a protein data bank. The 3D structure of the ligand (the benzyl alcohol analog) is generated and optimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site.

Scoring: The different poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for binding. smu.ac.za This information is critical for understanding the mechanism of action and for designing new analogs with improved binding affinity and specificity.

Role of 4 Fluoro 3 Methoxy 5 Methylbenzyl Alcohol As a Precursor in Organic Synthesis

Synthesis of Fine Chemicals and Specialty Reagents

Substituted benzyl (B1604629) alcohols are fundamental intermediates in the production of fine chemicals and specialty reagents. Analogous compounds, such as 4-Fluoro-α-methylbenzyl alcohol, are recognized as valuable building blocks in organic synthesis, enabling chemists to construct more complex molecules efficiently. chemimpex.com They serve as key components in the synthesis of pharmaceuticals, agrochemicals, and fragrances. chemimpex.com The presence of a fluorine atom, as seen in 4-Fluoro-3-methoxy-5-methylbenzyl alcohol, can enhance reactivity and selectivity in chemical transformations. chemimpex.com This positions the compound as a valuable precursor for creating a wide array of specialty chemicals where specific electronic and steric properties are required.

The utility of fluorinated aromatic compounds extends to various synthetic applications. For instance, the conversion of related fluorinated nitrobenzenes to anilines, followed by further functionalization, is a common strategy in chemical synthesis. google.com Similarly, this compound can be oxidized to the corresponding aldehyde or converted into a benzyl halide, which are highly reactive intermediates for introducing the 4-fluoro-3-methoxy-5-methylbenzyl moiety into target structures.

Application in the Development of New Protecting Groups

Benzyl ethers are among the most widely used protecting groups for alcohols in complex organic synthesis. nih.gov The stability and cleavage conditions of these protecting groups can be finely tuned by introducing substituents onto the aromatic ring. The p-methoxybenzyl (PMB) group, for example, is a well-established protecting group that can be readily cleaved under oxidative conditions that leave other benzyl groups intact. nih.govclockss.org

The structure of this compound is analogous to precursors of advanced, tunable protecting groups. Research has led to the development of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a benzyl ether-type protecting group for alcohols. nih.govacs.orgnih.gov A key feature of this group is the fluorine substituent, which imparts stability towards oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a reagent commonly used to remove the standard p-methoxybenzyl (PMB) ether. nih.govacs.org This allows for "orthogonal" protection strategies, where one protecting group can be removed selectively in the presence of the other. The cleavage of this fluorinated benzyl group is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.orgnih.gov

Given these precedents, this compound serves as a potential precursor for a new class of protecting groups. The combination of fluoro, methoxy (B1213986), and methyl substituents would offer a unique electronic and steric profile, potentially leading to novel reactivity and cleavage conditions, further expanding the toolbox for chemists in multi-step synthesis. masterorganicchemistry.comyoutube.com

Table 1: Comparison of Benzyl-Type Protecting Groups and Their Cleavage Conditions

| Protecting Group Precursor | Protecting Group | Common Cleavage Reagents | Key Feature | Reference |

|---|---|---|---|---|

| p-Methoxybenzyl alcohol | p-Methoxybenzyl (PMB) | DDQ, TFA, CAN | Sensitive to oxidative cleavage | nih.govclockss.org |

| 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl bromide | 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl | Tetrabutylammonium fluoride (TBAF) | Stable to DDQ, cleaved by fluoride | nih.govacs.orgnih.gov |

| This compound | 4-Fluoro-3-methoxy-5-methylbenzyl (Hypothetical) | To be determined | Potential for unique stability and selective cleavage | N/A |

Utility in the Construction of Diverse Heterocyclic Systems

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry, agrochemistry, and materials science due to the profound effects that fluorine can have on a molecule's physicochemical and biological properties. nih.gov The introduction of fluorine can alter acidity, lipophilicity, metabolic stability, and binding affinity.

This compound is a valuable starting material for synthesizing molecules that can be used to construct fluorinated heterocyclic systems. While direct use in a cyclization might be limited, its derivatives are highly useful. The alcohol can be readily oxidized to 4-fluoro-3-methoxy-5-methylbenzaldehyde (B1516511) or converted to the corresponding benzyl halide. These derivatives are classic substrates in reactions for building heterocyclic rings. For example, a substituted benzaldehyde (B42025) can undergo condensation reactions with amines, hydrazines, or active methylene (B1212753) compounds to form imines, hydrazones, or chalcone-like intermediates, which are precursors to a vast range of heterocycles such as pyrazoles, pyrimidines, and thiazoles. nih.gov The synthesis of 3,5-bis(fluoroalkyl)-NH-pyrazoles from fluorinated precursors highlights the strategic importance of such building blocks in accessing novel heterocyclic scaffolds. nih.gov

Contribution to the Synthesis of Labeled Compounds (e.g., Radioligands)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov The development of novel PET radioligands is crucial for diagnosing and studying diseases. The presence of a fluorine atom in this compound makes it an ideal candidate for use in this field, either as a non-radioactive standard ("cold" compound) for analytical comparison or as a direct precursor for radiosynthesis.

In radiochemistry, ¹⁸F is often introduced into a molecule via nucleophilic substitution. nih.gov A common strategy involves using precursors such as stannylated or boronic acid derivatives for radiofluorination. nih.govresearchgate.net For example, the synthesis of 5-(4-((4-[¹⁸F]fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine was achieved through the radiofluorination of a boronic acid precursor. researchgate.net Similarly, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine was synthesized for PET imaging of potassium channels. nih.govbiorxiv.org

Therefore, this compound can play two key roles:

Reference Standard: It can serve as an authentic, non-radioactive sample to identify and quantify the final ¹⁸F-labeled product during its synthesis and purification.

Precursor for Labeling: While direct displacement of the hydroxyl group with [¹⁸F]fluoride is challenging, the molecule can be chemically modified to create a more suitable precursor for radiofluorination, for example, by converting the alcohol to a better leaving group (e.g., tosylate, mesylate, or a nitro group). The development of such radiolabeled compounds is an active area of research for creating new imaging agents. researchgate.netmdpi.com

Design and Synthesis of Complex Polycyclic Scaffolds

The synthesis of complex, multi-ring systems, often found in natural products and pharmaceutically active molecules, requires a strategic assembly of simpler, functionalized building blocks. nih.gov The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of intricate polycyclic scaffolds.

The functional groups on the aromatic ring—fluoro, methoxy, and methyl—provide multiple handles for synthetic manipulation. The benzyl alcohol itself can be used in reactions to form ethers or esters, tethering it to another molecular fragment. The aromatic ring can undergo further electrophilic substitution, directed by the existing substituents, or participate in cross-coupling reactions if converted to a halide or triflate. These transformations allow for the construction of new rings fused to the original benzene (B151609) ring. For example, synthetic strategies toward complex molecules like the guanacastepenes have relied on the careful orchestration of reactions on functionalized cyclic ketones. nih.gov Similarly, the design of novel NLRP3 inflammasome inhibitors was based on the synthesis of a specific N-benzyl thioxothiazolidin-4-one scaffold. nih.gov The defined stereochemistry and functionality of a precursor like this compound are critical for building up the molecular complexity required for such targets.

Use in Materials Science for Polymer and Advanced Material Development

The properties of polymers and other advanced materials are directly related to the structure of their constituent monomer units. Introducing fluorine into polymers can enhance thermal stability, chemical resistance, and hydrophobicity, while also modifying optical and electronic properties. Benzyl alcohols and their derivatives are precursors to various polymers, including polyesters (via reaction with dicarboxylic acids) and polyethers.

This compound is a candidate monomer for creating specialty polymers. The presence of the fluorine atom is particularly noteworthy for materials applications. Research on related compounds like 4-Fluoro-α-methylbenzyl alcohol suggests potential in the development of novel materials. chemimpex.com The combination of the polar methoxy group and the non-polar methyl group, along with the electronegative fluorine, could lead to polymers with unique solubility, dielectric properties, or surface characteristics. For instance, a patent describes the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol as a step toward creating functionalized materials, indicating the industrial interest in such substituted benzyl alcohols. google.com By incorporating this compound into a polymer backbone or as a pendant group, material scientists can fine-tune the properties of the resulting material for specific applications, ranging from advanced coatings to specialized optical or electronic components.

Mechanistic Biological Activity Studies and Molecular Interactions of 4 Fluoro 3 Methoxy 5 Methylbenzyl Alcohol Analogs

In Vitro Enzyme Inhibition/Activation Studies and Substrate Specificity

Although direct enzyme inhibition or activation data for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol is not readily found, research on analogous compounds demonstrates that the substituted benzyl (B1604629) alcohol motif is a key pharmacophore for interacting with various enzymes. For instance, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and cancer. researchgate.net The substrate specificity of these inhibitors is influenced by the substitution pattern on the benzyl ring.

Furthermore, studies on other fluorinated and methoxy-substituted aromatic compounds have revealed their potential as enzyme inhibitors. For example, fluorinated benzenesulfonamides have been shown to inhibit amyloid-β aggregation, a process relevant to Alzheimer's disease. The position of the fluorine and other substituents on the aromatic ring is critical for the inhibitory activity. While not direct evidence, these findings suggest that this compound and its derivatives could be investigated for inhibitory activity against a range of enzymes where hydrophobic and hydrogen-bonding interactions are crucial for substrate or inhibitor binding.

Investigation of Molecular Targets and Binding Mechanisms

The molecular targets of compounds structurally related to this compound have been a subject of investigation, primarily through molecular docking and structure-activity relationship (SAR) studies. For example, derivatives of 4-methoxybenzyl bearing an imidazo[2,1-b] rsc.orgkit.edunih.govthiadiazole moiety have been docked into the active site of transforming growth factor beta (TGF-β) type I receptor kinase, revealing key hydrogen bonding and hydrophobic interactions. nih.gov

The influence of fluorination on the binding mechanisms of benzyl alcohol derivatives has also been explored. Computational analysis indicates that ortho-fluorination can significantly alter the conformational landscape and hydrogen-bond donating properties of the hydroxyl group, which in turn affects interactions with molecular targets. nih.gov These studies suggest that the fluorine and methoxy (B1213986) groups of this compound would play a crucial role in defining its binding orientation and affinity for specific protein targets. The electron-withdrawing nature of the fluorine atom and the hydrogen-bonding capabilities of the methoxy and alcohol groups are key determinants of these interactions.

Cellular Pathway Modulation Analysis in In Vitro Experimental Models

The effects of benzyl alcohol and its derivatives on cellular pathways have been observed in various in vitro models. Benzyl alcohol itself is known to affect membrane fluidity, which can consequently modulate cellular processes such as endocytosis and exocytosis in renal epithelial cells. nih.gov It has been shown to inhibit fluid-phase endocytosis in a concentration-dependent manner. nih.gov

Studies on p-hydroxybenzyl alcohol (HBA), another structural analog, have demonstrated its ability to protect against ischemic injury in neuronal cells by modulating the PLD2/SIRT1/PGC-1α signaling pathway, which is involved in improving mitochondrial function. While these findings are not directly on this compound, they highlight the potential of substituted benzyl alcohols to influence critical cellular signaling cascades. The specific substitution pattern of a fluoro, methoxy, and methyl group would likely result in a unique profile of cellular pathway modulation.

Structure-Activity Relationship (SAR) Investigations for Specific Biological Activities of Derivatives

SAR studies on analogs of this compound have provided valuable information on how specific structural modifications influence biological activity. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide inhibitors of 12-LOX, the position and nature of substituents on the benzyl ring were found to be critical for potency and selectivity. researchgate.net

The role of fluorine substitution in the SAR of various bioactive molecules is also well-documented. Fluorine's high electronegativity and small size can significantly impact a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its binding affinity to target proteins. nih.gov For example, the introduction of fluorine into benzenesulfonamides was shown to modulate their ability to inhibit amyloid-β aggregation. The specific arrangement of the fluorinated benzenesulfonamide, a hydrophobic substituent, and a benzoic acid was found to be necessary for activity.

The following table summarizes SAR findings for related compound classes:

| Compound Class | Key SAR Findings | Reference |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | The 2-hydroxy and 3-methoxy substitutions on the benzyl ring are important for potent 12-LOX inhibition. | researchgate.net |

| Fluorinated Benzenesulfonamides | The specific ortho-para and meta-para double substitution pattern is crucial for inhibiting amyloid-β aggregation. | |

| Fluorinated Cannabinoids | Substitution of a fluorine for a hydroxyl group at the C-1 position of THC analogs has a significant detrimental effect on CB1 receptor binding affinity. | nih.gov |

Fluorescent or Radiolabeling Methodologies for Biological Probe Development

While there are no specific reports on the use of this compound for developing fluorescent or radiolabeled probes, the benzyl alcohol moiety is a versatile functional group that can be incorporated into such tools. The development of fluorescent probes often relies on the protection and deprotection of key functional groups, such as hydroxyl groups, which can lead to significant changes in fluorescence. rsc.org

For instance, 2-nitrobenzyl alcohol derivatives have been utilized as photoreactive groups with amine selectivity for photoaffinity labeling and crosslinking of biomolecules. rsc.org This demonstrates the potential of the benzyl alcohol scaffold in creating probes to study biological interactions. Furthermore, stereospecific isotopic labeling of benzyl alcohol has been achieved for mechanistic studies of enzymes like alcohol dehydrogenase. nih.gov The presence of a fluorine atom in this compound could also be exploited for the development of ¹⁹F NMR-based probes, which offer a bio-orthogonal signal for monitoring biological processes. nih.govresearchgate.net

Genomic and Proteomic Responses in Cellular Systems Exposed to Analogs

The genomic and proteomic responses to benzyl alcohol and its analogs are areas of active research, though specific data for this compound are not available. General studies on alcohol-induced cellular changes have utilized proteomic approaches to identify alterations in protein expression that may lead to cellular adaptation or damage. nih.gov These studies often reveal changes in proteins involved in energy metabolism and cellular structure.

For example, proteomic analyses of brain tissue after chronic alcohol exposure have identified numerous proteins with altered expression levels, providing insights into the molecular basis of alcohol-related brain damage. nih.gov While these studies focus on ethanol (B145695), they establish a precedent for using proteomic and genomic tools to understand the cellular impact of other alcohols, including substituted benzyl alcohols. Such analyses on cells treated with this compound could reveal its specific molecular targets and affected cellular pathways.

Future Research Directions and Emerging Opportunities for 4 Fluoro 3 Methoxy 5 Methylbenzyl Alcohol Research

Development of Novel and Efficient Synthetic Routes

While standard methods for producing substituted benzyl (B1604629) alcohols exist, future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic pathways to 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. Current routes often start from a corresponding benzoic acid or benzaldehyde (B42025), which is then reduced. A key area for advancement lies in the development of greener and more selective reduction methodologies.

Emerging opportunities include:

Biocatalysis: The use of engineered enzymes or whole-cell systems, such as Glutamicibacter arilaitensis, could offer a highly selective and environmentally benign alternative to traditional chemical reductants for converting the corresponding aldehyde to the target alcohol. nih.gov

Catalytic Hydrogenation: Research into novel heterogeneous catalysts, potentially using earth-abundant metals, could provide high-yield, scalable processes with easy catalyst recovery and reuse.

Flow Chemistry: Implementing continuous flow processes can enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher purity and yields compared to batch processing.

Advanced Starting Materials: Exploration of novel routes starting from more readily available or alternative precursors, such as the direct C-H functionalization of simpler aromatic systems, represents a significant long-term goal. organic-chemistry.org

Table 1: Comparison of Hypothetical Synthetic Routes

| Feature | Current Route (e.g., LiAlH4 Reduction) | Future Route (e.g., Biocatalysis) |

|---|---|---|

| Starting Material | 4-Fluoro-3-methoxy-5-methylbenzaldehyde (B1516511) | 4-Fluoro-3-methoxy-5-methylbenzaldehyde |

| Reagents | Lithium aluminum hydride, dry ether/THF | Engineered reductase, buffer, glucose |

| Conditions | Anhydrous, often cryogenic temperatures | Aqueous, near-ambient temperature/pressure |

| Byproducts | Metal salt waste | Water, depleted biomass |

| Sustainability | Low (pyrophoric reagents, solvent waste) | High (biodegradable, water-based) |

| Selectivity | High | Potentially very high |

Discovery of Unprecedented Chemical Transformations

The unique electronic arrangement on the aromatic ring of this compound opens avenues for exploring novel chemical reactions. The interplay between the electron-withdrawing fluorine and electron-donating groups can influence the reactivity of both the alcohol function and the aromatic ring itself.

Future research could investigate:

Oxidative Coupling Reactions: Developing new catalytic systems, for instance, based on manganese oxides or gold-palladium nanoalloys, for the selective oxidation of the benzyl alcohol to the corresponding aldehyde, a crucial commodity chemical, without over-oxidation to the carboxylic acid. nih.govcardiff.ac.uk

Deoxyfluorination: Exploring modern photocatalytic methods to replace the hydroxyl group directly with another fluorine atom, using reagents like sulfur hexafluoride (SF6), could lead to the synthesis of valuable difluorinated compounds. rsc.org This transformation is challenging but offers a direct route to highly fluorinated building blocks.

C-H Activation: While challenging, direct functionalization of the methyl group or the aromatic C-H bonds, perhaps using transition metal catalysis in specialized fluorinated solvents like HFIP, could provide shortcuts to more complex derivatives, bypassing multiple synthetic steps. rsc.org

Benzylic Substitution: Research into activating the benzylic alcohol for nucleophilic substitution, potentially via Friedel-Crafts type reactions with diverse arenes, could be expanded using novel solid acid catalysts or dual-reagent systems to create a range of diarylmethane structures. researchgate.net

Expansion of Applications in Targeted Chemical Synthesis

As a functionalized building block, this compound is primed for use in the synthesis of high-value, complex molecules. Its specific substitution pattern can be crucial for tuning the properties of target molecules in medicinal chemistry and materials science. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. nih.gov

Potential applications to be explored include:

Pharmaceuticals: Its use as a key intermediate in synthesizing analogs of known bioactive compounds. For example, it could be incorporated into scaffolds targeting kinases or other enzymes where the specific fluoro/methoxy (B1213986)/methyl pattern can optimize interactions within a protein's binding pocket.

Agrochemicals: The synthesis of novel pesticides and herbicides, where the fluorinated motif is a common feature for enhancing efficacy and stability. For instance, many modern pyrethroid insecticides incorporate polyfluorinated benzyl alcohol moieties. google.com

Heterocycle Synthesis: Employing the alcohol in multi-component reactions or as a precursor for intramolecular cyclizations to build complex heterocyclic systems like benzofurans or quinazolinones. researchgate.netresearchgate.net

Integration into Interdisciplinary Research Areas (e.g., Optoelectronics, Catalysis)

The inherent properties of the this compound scaffold suggest potential applications beyond traditional organic synthesis, particularly in materials science.

Optoelectronics: Fluorinated aromatic compounds are increasingly studied for their role in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org The electronic effects of the fluorine and methoxy groups can tune the HOMO/LUMO energy levels of polymers or small molecules derived from this alcohol. numberanalytics.com Future work could involve polymerizing this building block or incorporating it into larger conjugated systems to create materials with tailored photophysical properties.